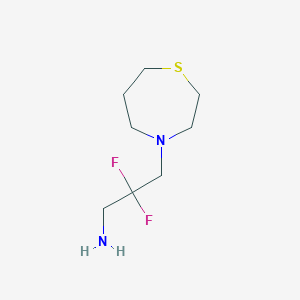

2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine

Description

2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine is a fluorinated amine derivative featuring a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) and two fluorine atoms at the C2 position of the propane backbone.

Properties

Molecular Formula |

C8H16F2N2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

2,2-difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine |

InChI |

InChI=1S/C8H16F2N2S/c9-8(10,6-11)7-12-2-1-4-13-5-3-12/h1-7,11H2 |

InChI Key |

PWPZLGLWZBLLNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCSC1)CC(CN)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine involves several steps. One common synthetic route includes the reaction of a suitable thiazepane derivative with a difluoropropylamine precursor under controlled conditions . The reaction conditions typically involve the use of a solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Researchers use this compound to study the interactions of thiazepane derivatives with biological targets, which can provide insights into the development of new therapeutic agents.

Medicine: Although not used directly as a drug, it serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Industry: Its applications in industry are limited, but it is used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine is not well-documented. like other thiazepane derivatives, it is likely to interact with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Fluorinated Amine Derivatives

KU-2285 (N1-(2-hydroxyethyl)-1,2-difluoro-3-(2-nitro-1H-imidazolyl)propanamide):

- Structural Similarities : Both compounds share a difluorinated propane backbone. KU-2285’s nitroimidazole group contrasts with the thiazepane ring in the target compound, but the fluorine atoms in both may influence electronic properties and lipophilicity.

- Functional Insights : KU-2285 is a radiosensitizer with a sensitizer enhancement ratio (SER) of 1.95 under hypoxic conditions in vitro . While the thiazepane-containing compound lacks direct activity data, fluorinated amines like KU-2285 suggest that fluorine substitution enhances bioactivity and stability.

2,2-Diphenylethan-1-amine :

Heterocyclic Amines

Sanazole and Nimorazole :

- Structural Differences : These nitroazole derivatives (triazole and imidazole) differ from the thiazepane ring but highlight the role of heterocycles in radiosensitization. Sanazole’s SER of 1.55 under hypoxia suggests that nitrogen-rich rings enhance radiosensitizing effects, though fluorine substitution (as in KU-2285) may amplify efficacy.

Compounds from :

- Example: 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine (CAS 890095-62-2) contains an oxadiazole ring, which, like thiazepane, may influence solubility and binding affinity. However, fluorine substitution in the target compound could improve membrane permeability compared to non-fluorinated analogs.

Computational and Analytical Insights

Electronic Structure Analysis

For example:

Hypothetical Data Table

| Compound | Fluorination | Heterocycle | SER (Hypoxia) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | 2×F | 1,4-Thiazepane | N/A | 1.8–2.5 |

| KU-2285 | 2×F | Nitroimidazole | 1.95 | 0.9 |

| Sanazole | None | Nitrotriazole | 1.55 | 1.2 |

| 2,2-Diphenylethan-1-amine | None | None | N/A | 3.5 |

Table 1. Structural and functional comparison of the target compound with analogs. SER data from , LogP estimates based on substituent contributions.

Research Implications and Limitations

- Synthesis Challenges : KU-2285’s high synthesis cost suggests that the thiazepane-containing compound may face similar hurdles, though its amine backbone could simplify derivatization.

- The thiazepane ring’s larger size may improve tissue penetration compared to smaller heterocycles.

- Computational Guidance : Tools like Multiwfn and SHELX are critical for predicting reactivity and stability, especially in the absence of experimental data.

Biological Activity

2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine is a chemical compound characterized by its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

- Molecular Formula : C8H16F2N2S

- Molecular Weight : 210.29 g/mol

- IUPAC Name : 2,2-difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine

The compound features a thiazepane ring which is known for its biological significance, particularly in drug design and development.

Synthesis Methods

The synthesis of 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine typically involves several steps:

- Preparation of Thiazepane Derivative : The initial step usually involves the formation of the thiazepane ring through cyclization reactions.

- Introduction of Fluorine Atoms : Fluorination is performed using reagents such as difluoromethylation agents.

- Formation of Amine Group : The final step introduces the amine functionality through reductive amination or direct amination processes.

These methods ensure high purity and yield of the target compound, making it suitable for further biological testing.

The biological activity of 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural features that allow for effective binding.

- Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, influencing pathways related to neurological functions and inflammatory responses.

The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity towards these targets, potentially leading to significant biological effects.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of thiazepane derivatives, including 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine:

- Antidiabetic Properties : Research indicates that compounds similar to 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine may exhibit α-glucosidase inhibitory activity, which is beneficial in managing type II diabetes .

- Neuroprotective Effects : Investigations into thiazepane derivatives have shown promise in neuroprotection and potential applications in treating neurodegenerative diseases .

Comparison with Related Compounds

The biological activity of 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amine can be contrasted with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2-Difluoro-3-(1,4-thiazepan-4-yl)propan-1-amide | Structure | Potential enzyme inhibitor |

| 2,2-Difluoro-3-(5-methylthiazepan) | Similar thiazepane structure | Enhanced reactivity due to methyl group |

This table illustrates how variations in structure can influence biological properties and activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.